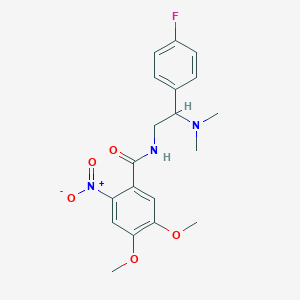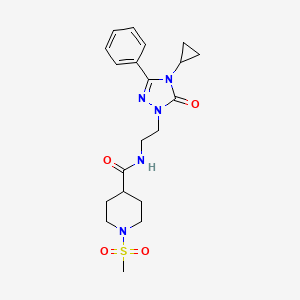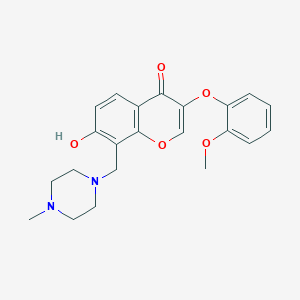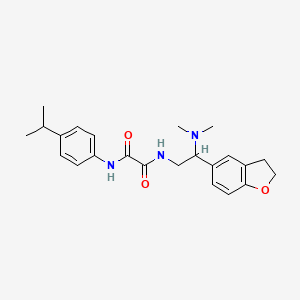
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound contains several functional groups including a pyrrolidine ring, a thiazole ring, a pyrazine ring, and a nitrile group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen . Pyrazine is a six-membered ring containing two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine, thiazole, and pyrazine rings, along with the nitrile group, would contribute to the overall three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could affect its polarity.作用机制
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. In addition, this compound has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, this compound-induced neurotoxicity is a complex process that involves multiple pathways, making it difficult to interpret the results of experiments. In addition, the use of this compound in animal models of Parkinson's disease has been criticized for not accurately reflecting the human disease.
未来方向
Future research on 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile should focus on developing new animal models of Parkinson's disease that more closely mimic the human disease. In addition, the development of new drugs that target the underlying mechanisms of this compound-induced neurotoxicity could lead to new treatments for Parkinson's disease. Finally, the use of this compound in other areas of research, such as addiction and reward pathways, should be further explored.
合成方法
The synthesis of 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 4-methylthiazole-5-carboxylic acid, which is reacted with pyrrolidine and oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyanopyrazine in the presence of a base to give this compound.
科学研究应用
3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. This compound has also been used to study the role of dopamine in addiction and reward pathways in the brain.
属性
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-18-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGHZDIATYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)


![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)

![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)